

Rosiptor Acetate: A SHIP1 Activator's Role in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in driving inflammatory responses. By activating SHIP1, Rosiptor Acetate aimed to provide a novel therapeutic approach for a variety of inflammatory conditions. Despite promising preclinical data, the clinical development of Rosiptor Acetate was halted following disappointing results in a Phase 3 trial for chronic bladder pain.[1] This guide provides a comprehensive overview of the preclinical data and scientific rationale behind the development of Rosiptor Acetate as an anti-inflammatory agent.

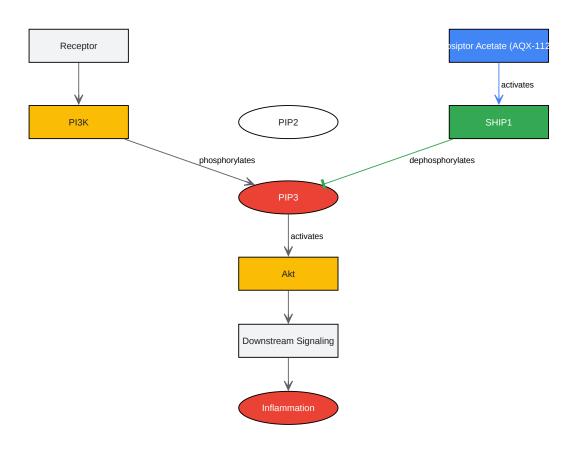
Mechanism of Action: Targeting the PI3K Pathway through SHIP1 Activation

The primary mechanism of action of **Rosiptor Acetate** is the activation of SHIP1.[2][3][4] SHIP1 is predominantly expressed in hematopoietic cells and acts as a key homeostatic regulator of immune cell function. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade, to phosphatidylinositol (3,4)-bisphosphate (PIP2). The over-activation of the PI3K pathway is a hallmark of many inflammatory diseases, leading to the production of pro-inflammatory cytokines and the migration of immune cells to sites of inflammation.[2] By enhancing the catalytic activity of SHIP1, **Rosiptor Acetate** reduces the levels of PIP3, thereby dampening



the downstream signaling of key effectors like Akt, which ultimately leads to a reduction in the inflammatory response.

The following diagram illustrates the central role of **Rosiptor Acetate** in the SHIP1-mediated inhibition of the PI3K signaling pathway.



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Fig. 1: Rosiptor Acetate Signaling Pathway

Preclinical Efficacy: In Vitro and In Vivo Data

Rosiptor Acetate demonstrated a broad range of anti-inflammatory activities in various preclinical models.

In Vitro Studies



In vitro experiments confirmed the direct activation of SHIP1 by **Rosiptor Acetate** and its downstream consequences on inflammatory cell functions.

Assay	Cell Type / System	Key Findings	Reference
SHIP1 Enzyme Activity	Recombinant human SHIP1	Increased catalytic activity of full-length SHIP1. No effect on SHIP1 with C2 domain deletion.	
Akt Phosphorylation	MOLT-4 (SHIP1- proficient) and Jurkat (SHIP1-deficient) cells	Concentration- dependent inhibition of IGF-1-mediated Akt phosphorylation in MOLT-4 cells. No effect in Jurkat cells.	
Cytokine Production	Murine splenocytes stimulated with anti- CD3/CD28	Concentration- dependent decrease in the production of multiple pro- inflammatory cytokines, including GM-CSF, IFN-γ, IL-2, IL-6, and TNF-α.	
Mast Cell Degranulation	Bone marrow-derived mast cells (BMMCs)	Inhibition of IgE- mediated degranulation in SHIP1+/+ BMMCs.	
Leukocyte Chemotaxis	Human mononuclear cells	Concentration- dependent inhibition of monocyte chemotaxis towards MCP-1.	

In Vivo Studies



Rosiptor Acetate was evaluated in several rodent models of inflammation, demonstrating significant anti-inflammatory effects when administered orally.

Animal Model	Species	Key Findings	Reference
Passive Cutaneous Anaphylaxis (PCA)	Mouse	Dose-dependent reduction of edema formation.	
LPS-Induced Lung Inflammation	Mouse	Dose-dependent decrease in total leukocyte and neutrophil infiltration into the bronchoalveolar lavage (BAL) fluid. Efficacy was dependent on the presence of SHIP1.	
Ovalbumin (OVA)- Induced Airway Inflammation	Rat	Suppression of airway inflammation at doses ranging from 0.1-10 mg/kg.	
Cigarette Smoke- Induced Airway Inflammation	Mouse	Significant reduction in neutrophil infiltration into the BAL fluid at a dose of 30 mg/kg.	_

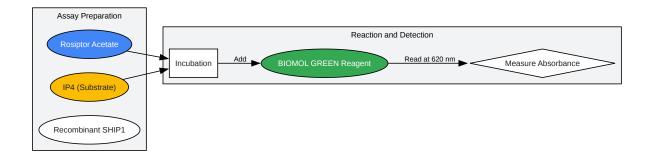
Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

SHIP1 Enzyme Activity Assay

A malachite green-based assay was utilized to assess the enzymatic activity of recombinant human SHIP1.





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Fig. 2: SHIP1 Enzyme Activity Assay Workflow

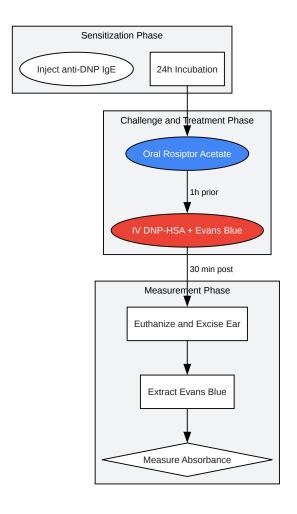
Protocol:

- Recombinant 6-His-tagged human SHIP1 was incubated with varying concentrations of Rosiptor Acetate.
- The enzymatic reaction was initiated by the addition of the substrate, 1,3,4,5-inositol-tetrakisphosphate (IP4).
- The amount of inorganic phosphate released was quantified by adding BIOMOL GREEN™ reagent.
- The absorbance was measured to determine the level of SHIP1 activity.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin.





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Fig. 3: Passive Cutaneous Anaphylaxis Workflow

Protocol:

- Mice were passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.
- 24 hours later, Rosiptor Acetate was administered orally.
- One hour after drug administration, a solution containing DNP-human serum albumin (HSA)
 and Evans blue dye was injected intravenously to induce an anaphylactic reaction.
- The amount of dye extravasation in the ear, a measure of edema, was quantified to assess the anti-inflammatory effect of the compound.



LPS-Induced Lung Inflammation in Mice

This model is used to evaluate the effect of a compound on acute lung inflammation induced by bacterial endotoxin.

Protocol:

- Mice were administered Rosiptor Acetate orally.
- Two hours after treatment, mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS).
- 24 hours post-LPS challenge, bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs.
- The total number of leukocytes and neutrophils in the BAL fluid was determined to quantify the extent of inflammation.

Conclusion

Rosiptor Acetate, a novel SHIP1 activator, demonstrated robust anti-inflammatory properties in a range of preclinical models by effectively downregulating the PI3K signaling pathway. The in vitro and in vivo data provided a strong scientific rationale for its development as a therapeutic for inflammatory diseases. However, the failure to meet the primary endpoint in a Phase 3 clinical trial for interstitial cystitis/bladder pain syndrome led to the discontinuation of its development. Despite this outcome, the extensive preclinical characterization of Rosiptor Acetate provides valuable insights into the therapeutic potential of SHIP1 activation as a strategy for the treatment of inflammatory disorders and serves as an important case study for future drug development efforts targeting this pathway.

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References



- 1. fiercebiotech.com [fiercebiotech.com]
- 2. aqxpharma.com [aqxpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Rosiptor Acetate: A SHIP1 Activator's Role in Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610561#understanding-the-role-of-rosiptor-acetate-in-inflammation]

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